molecular formula C23H19N3O3 B11302199 2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

Cat. No.: B11302199
M. Wt: 385.4 g/mol
InChI Key: RHGYDHPOOINIDQ-UHFFFAOYSA-N
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Description

2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The compound has garnered interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Coupling with phenoxyacetic acid: The oxadiazole intermediate is then reacted with phenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired phenoxyacetamide.

    N-phenylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
  • 4,5-diphenylimidazole-acetamide-1,2,3-triazole hybrids

Uniqueness

2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide stands out due to its unique combination of the oxadiazole ring and phenoxyacetamide structure. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

2-[2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C23H19N3O3/c1-16-11-13-17(14-12-16)23-25-22(26-29-23)19-9-5-6-10-20(19)28-15-21(27)24-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,24,27)

InChI Key

RHGYDHPOOINIDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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